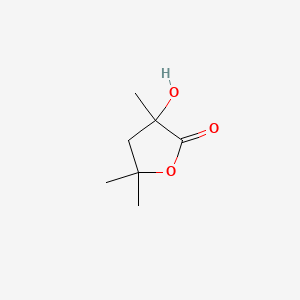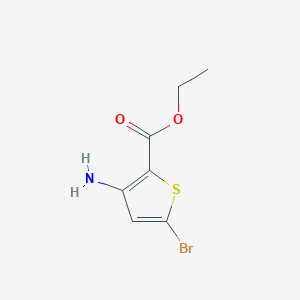
Resorcinol acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Resorcinol acetone is a compound formed by the reaction between resorcinol and acetone. Resorcinol, also known as 1,3-dihydroxybenzene, is a dihydroxy derivative of benzene. It is widely used in the production of various chemicals and materials due to its reactive hydroxyl groups. Acetone, a simple ketone, is commonly used as a solvent and in chemical synthesis. The condensate formed from these two compounds has significant applications in various fields, including polymer chemistry and material science .
准备方法
The synthesis of resorcinol, acetone condensate typically involves the acid-catalyzed polymerization of resorcinol with acetone. One common method uses trifluoroacetic acid as a catalyst. The reaction proceeds via simultaneous addition-condensation and cyclization of resorcinol with acetone. The reaction conditions include maintaining a low temperature (around 0°C) during the addition of the catalyst to the resorcinol and acetone mixture .
In industrial production, resorcinol is often synthesized from benzene through a series of steps, including dialkylation with propylene, oxidation, and Hock rearrangement, which produces acetone and resorcinol as by-products .
化学反应分析
Resorcinol acetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in resorcinol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring in resorcinol allows for electrophilic substitution reactions, such as halogenation and nitration.
Condensation: The compound can undergo further condensation reactions with aldehydes and ketones to form complex polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro compounds. The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted aromatic compounds .
科学研究应用
作用机制
The mechanism of action of resorcinol, acetone condensate involves the formation of reactive intermediates, such as quinonemethides, during its chemical reactions. These intermediates can undergo further reactions, such as Michael addition, to form complex polymeric structures. The molecular targets and pathways involved in these reactions include the aromatic ring and hydroxyl groups of resorcinol, which participate in various electrophilic and nucleophilic reactions .
相似化合物的比较
Resorcinol acetone can be compared with other similar compounds, such as:
Phenol-formaldehyde condensate: This compound is widely used in the production of phenolic resins and has similar applications in adhesives and coatings.
Resorcinol-formaldehyde condensate: This compound is used in the production of resorcinol-formaldehyde-latex adhesives and has applications in rubber compounding and wood composites.
Phloroglucinol: This compound is a trihydroxybenzene derivative and is used in the synthesis of pharmaceuticals and as a reagent in chemical analysis.
The uniqueness of resorcinol, acetone condensate lies in its ability to form complex polymeric structures with various applications in material science and industry .
属性
CAS 编号 |
63451-37-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
benzene-1,3-diol;propan-2-one |
InChI |
InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-3(2)4/h1-4,7-8H;1-2H3 |
InChI 键 |
CUSQEGUGRNCRHL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C.C1=CC(=CC(=C1)O)O |
相关CAS编号 |
63451-37-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![trans-4-[(5-Bromopyridin-2-yl)amino]cyclohexanecarboxylic acid](/img/structure/B8515771.png)







![Ethyl[3-(2-aminoethyl)phenyl]acetate](/img/structure/B8515848.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(4-methylphenyl)-](/img/structure/B8515853.png)
![3-(3-Pyridinyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8515861.png)


![ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate](/img/structure/B8515877.png)
